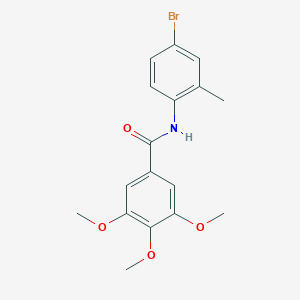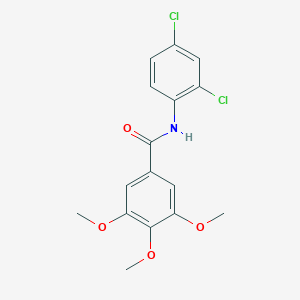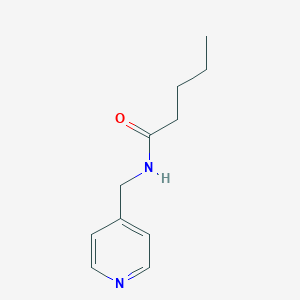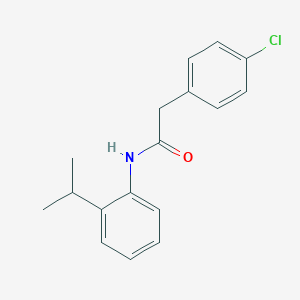
2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide, also known as CIC, is a compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the acetanilide class of compounds and has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide works by selectively blocking the Nav1.7 channel, which is found primarily in sensory neurons. This channel is responsible for the transmission of pain signals, and blocking it can reduce the perception of pain. 2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide has been shown to have a high degree of selectivity for Nav1.7, making it a promising candidate for the development of new pain medications.
Biochemical and Physiological Effects:
In addition to its potential applications in pain management, 2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide has also been shown to have other biochemical and physiological effects. Studies have demonstrated that 2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide can modulate the activity of other ion channels, including the voltage-gated potassium channel Kv1.3. This channel is involved in the regulation of T-cell activation, and blocking it can reduce inflammation. 2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide has also been shown to have anti-inflammatory effects in animal models of arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide in lab experiments is its high degree of selectivity for Nav1.7. This makes it a useful tool for studying the role of this channel in pain transmission. However, one limitation of using 2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide in lab experiments is its relatively low potency. This can make it difficult to achieve the desired level of channel blockage without using high concentrations of the compound.
Direcciones Futuras
There are several potential future directions for research on 2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide. One area of interest is the development of new pain medications based on the compound. Researchers are also interested in exploring the potential anti-inflammatory effects of 2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide in other disease models, such as multiple sclerosis. Additionally, there is interest in developing more potent analogs of 2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide that could be used in lab experiments to achieve higher levels of channel blockage.
Conclusion:
In conclusion, 2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide is a compound that has been extensively studied for its potential applications in scientific research. Its selective blockage of the Nav1.7 channel makes it a promising candidate for the development of new pain medications. Additionally, 2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide has other biochemical and physiological effects that make it a useful tool for studying the role of ion channels in disease. While there are some limitations to using 2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide in lab experiments, it remains a valuable compound for researchers in a variety of fields.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide can be achieved through a multistep process that involves the reaction of 4-chloroacetanilide with 2-isopropylphenylboronic acid in the presence of palladium catalysts. The reaction yields the desired product, 2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. Studies have demonstrated that 2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide can act as a selective blocker of the voltage-gated sodium channel Nav1.7, which is involved in the transmission of pain signals. This makes 2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide a potential candidate for the development of new pain medications.
Propiedades
Fórmula molecular |
C17H18ClNO |
|---|---|
Peso molecular |
287.8 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C17H18ClNO/c1-12(2)15-5-3-4-6-16(15)19-17(20)11-13-7-9-14(18)10-8-13/h3-10,12H,11H2,1-2H3,(H,19,20) |
Clave InChI |
KJWHKGCZCVVJRV-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Cl |
SMILES canónico |
CC(C)C1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



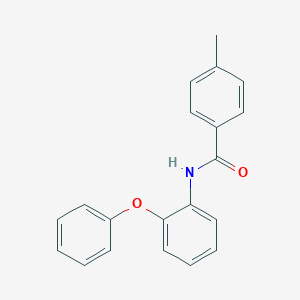
![2-ethoxy-N-(4-{4-[(2-ethoxybenzoyl)amino]benzyl}phenyl)benzamide](/img/structure/B291384.png)
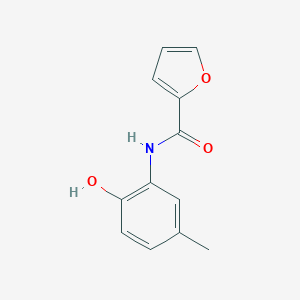
![[1,1'-Biphenyl]-4-yl 2-ethoxybenzoate](/img/structure/B291389.png)
![[1,1'-Biphenyl]-4-yl 3-chlorobenzoate](/img/structure/B291392.png)
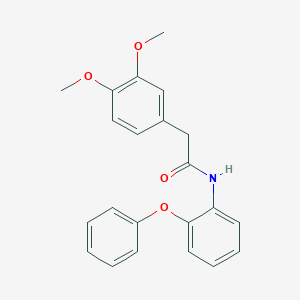
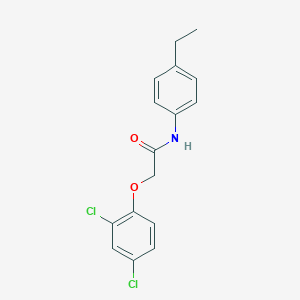

![N-[4-(dimethylamino)phenyl]hexanamide](/img/structure/B291399.png)
